molecular formula C13H23NO4 B2884637 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid CAS No. 2167516-48-3

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid

Cat. No.: B2884637
CAS No.: 2167516-48-3
M. Wt: 257.33
InChI Key: UGWKMLJXJULVJU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-{1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid (hereafter referred to as the "target compound") features a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with two methyl groups. An acetic acid moiety is attached to the 2-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 317.3850 g/mol (calculated from ).

Properties

IUPAC Name

2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKMLJXJULVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

On an industrial scale, the production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, aligning with green chemistry principles .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the elimination of tert-butyl cation and subsequent decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares functional and structural motifs with several analogs, including Boc-protected amines, cyclic amino acid derivatives, and acetic acid-containing scaffolds. Below is a detailed comparison based on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Molecular Features of Comparable Compounds
Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Hazards
Target Compound C₁₃H₂₃NO₄ 317.3850 Boc-protected 4,4-dimethylpyrrolidine, acetic acid Research and development (R&D) use
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (394735-65-0) C₁₃H₂₁F₂NO₄ 293.31 Boc-protected amino group, 4,4-difluorocyclohexyl, S-configuration Pharmaceutical intermediate; pKa = 3.94
[4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid (475085-57-5) C₂₅H₂₉N₃O₃ 419.52 Pyrazine core, diphenyl groups, butoxy linker Safety hazards noted (e.g., acute toxicity)
2-[(3aR,8bS)-1-(Tert-butoxycarbonyl)indenopyrrol-3a-yl]acetic acid (RS-2109) C₁₈H₂₃NO₄ 317.3850 Fused indeno-pyrrolidine, Boc group Acute toxicity, irritant properties
Sodium 3-cyclopropyl-3-hydroxypropanoate (Enamine EN300-1608994) C₆H₉NaO₃ 152.13 Sodium salt, cyclopropyl, hydroxypropanoate Improved aqueous solubility

Physicochemical and Functional Differences

In contrast, the difluorocyclohexyl analog () combines Boc protection with fluorine substituents, lowering its pKa (3.94 vs. ~4.7 for typical acetic acids) due to electron-withdrawing effects.

Steric and Electronic Effects :

  • The 4,4-dimethyl groups on the target compound’s pyrrolidine ring increase steric hindrance compared to the unsubstituted pyrrolidine in RS-2107. This may reduce nucleophilic reactivity at the nitrogen.
  • The pyrazine derivative () lacks a pyrrolidine ring but features a planar aromatic system, likely enhancing π-π stacking interactions in biological systems.

Solubility and Formulation :

  • The sodium salt in (EN300-1608994) demonstrates how salt formation improves aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations.

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid, with the CAS number 2167516-48-3, is a compound characterized by its unique chemical structure, which includes a pyrrolidine ring and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of approximately 257 g/mol. Key chemical properties include:

  • LogP : 2.01 (indicating moderate lipophilicity)
  • Polar Surface Area : 67 Ų
  • pKa : Approximately 4.56 (suggesting weak acidity) .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential pharmacological effects. Compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrrolidine derivatives have been noted for their antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, potentially increasing efficacy against microbial targets.
  • Influence on Receptor Interactions : The pyrrolidine ring is known to interact with various receptors and enzymes, which may lead to modulation of biological pathways.

Antimicrobial Studies

A study evaluating the antimicrobial activity of pyrrolidine derivatives found that compounds with structural similarities to this compound exhibited significant antibacterial effects against several strains of bacteria. The study reported an IC50 value indicating effective inhibition at low concentrations .

Enzyme Inhibition

Research on enzyme inhibition has shown that similar compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, a related pyrrolidine derivative was shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence . This suggests that this compound may also possess inhibitory effects on similar biological systems.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique FeaturesBiological Activity
2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acidStructureSimilar backbone; different substituentsPotentially different pharmacological profiles
2-(1-(Tert-butoxycarbonyl)piperidin-2-yl)acetic acidStructurePiperidine instead of pyrrolidineVarying steric and electronic properties affecting reactivity
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acidStructurePropanoic acid instead of acetic acidDifferent solubility and absorption characteristics

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacological profiles.

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